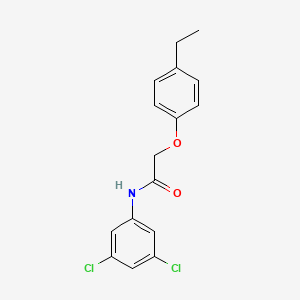![molecular formula C16H14BrClN2O3 B5710085 N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BCI-121, is a chemical compound that has been of interest to the scientific community due to its potential biological applications.
Wirkmechanismus
The mechanism of action of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including inflammation and cell proliferation. Inhibition of GSK-3β by this compound may lead to decreased inflammation and cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to decrease the activity of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been shown to induce apoptosis in breast cancer cells and inhibit the growth of neuroblastoma cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for GSK-3β. This allows for more targeted research on the role of GSK-3β in various cellular processes. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of this compound for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. One area of interest is its potential use in treating neurodegenerative diseases. Further research is needed to determine the efficacy of this compound in animal models of these diseases. Additionally, research on the potential use of this compound in combination with other drugs for the treatment of cancer is warranted. Finally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential therapeutic applications.
In conclusion, this compound is a promising compound that has potential applications in the treatment of various diseases. Its specificity for GSK-3β makes it a valuable tool for studying the role of this enzyme in cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps. First, 2-bromo-4-chlorophenol is reacted with acetic anhydride to form 2-bromo-4-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield this compound. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied for its potential use as a therapeutic agent for various diseases. Research has shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, particularly in breast cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-4-11(5-3-10)16(19)20-23-15(21)9-22-14-7-6-12(18)8-13(14)17/h2-8H,9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYSBBWLZUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

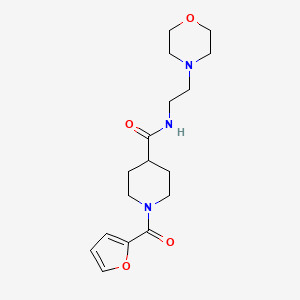
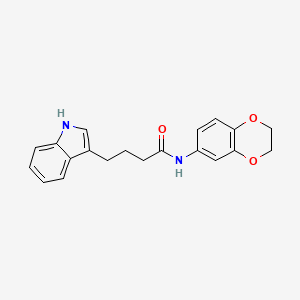
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
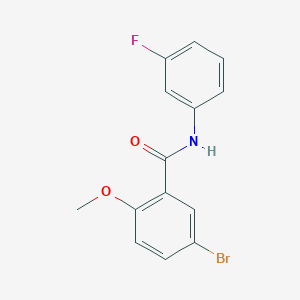
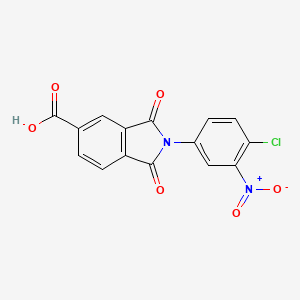
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
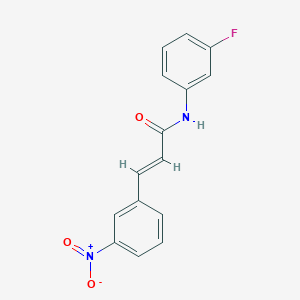

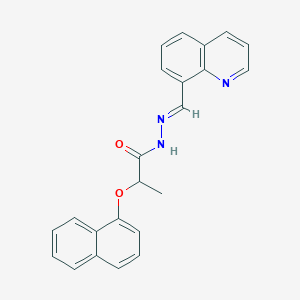
![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)
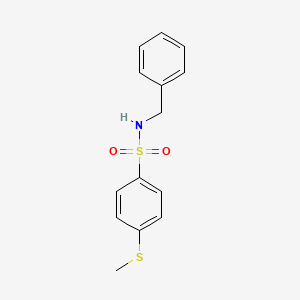
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
